2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride 2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2309473-84-3
VCID: VC7684632
InChI: InChI=1S/C11H13N3.2ClH/c1-14-10-5-3-2-4-9(10)13-11(14)8-6-12-7-8;;/h2-5,8,12H,6-7H2,1H3;2*1H
SMILES: CN1C2=CC=CC=C2N=C1C3CNC3.Cl.Cl
Molecular Formula: C11H15Cl2N3
Molecular Weight: 260.16

2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride

CAS No.: 2309473-84-3

Cat. No.: VC7684632

Molecular Formula: C11H15Cl2N3

Molecular Weight: 260.16

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride - 2309473-84-3

Specification

CAS No. 2309473-84-3
Molecular Formula C11H15Cl2N3
Molecular Weight 260.16
IUPAC Name 2-(azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride
Standard InChI InChI=1S/C11H13N3.2ClH/c1-14-10-5-3-2-4-9(10)13-11(14)8-6-12-7-8;;/h2-5,8,12H,6-7H2,1H3;2*1H
Standard InChI Key LSMJORPYFDZKRR-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N=C1C3CNC3.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a benzimidazole scaffold—a bicyclic system with fused benzene and imidazole rings—modified at the 1-position with a methyl group and at the 2-position with an azetidin-3-yl moiety. The dihydrochloride salt form enhances aqueous solubility and stability, a common strategy for improving the pharmacokinetic properties of basic nitrogen-containing heterocycles .

Table 1: Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₄Cl₂N₄
Molecular Weight297.16 g/mol
Salt FormDihydrochloride
Key Functional GroupsBenzimidazole, azetidine, methyl group

Synthesis and Structural Elucidation

Synthetic Routes

While no direct synthesis protocol for 2-(azetidin-3-yl)-1-methylbenzimidazole dihydrochloride is documented in the literature, analogous compounds suggest a multi-step approach:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with acetic acid derivatives under acidic conditions to yield 1-methylbenzimidazole .

  • Azetidine Introduction: Coupling of the azetidin-3-yl group via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, Staudinger reactions or Suzuki-Miyaura couplings, as seen in β-lactam syntheses .

  • Salt Formation: Treatment with hydrochloric acid to produce the dihydrochloride salt, analogous to protocols for pyrimidine- and thiazole-azetidine derivatives .

Key Reaction Conditions:

  • Azetidine precursors often require protection/deprotection strategies to avoid side reactions.

  • Acidic conditions (e.g., HCl in dioxane) are used for salt formation, with yields depending on the solubility of intermediates .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt significantly improves water solubility compared to the free base. Similar azetidine-containing compounds exhibit:

  • Water Solubility: >50 mg/mL at 25°C (e.g., 2-(azetidin-3-yl)pyrimidine dihydrochloride) .

  • Stability: Stable under inert atmospheres but sensitive to prolonged exposure to light and moisture, necessitating storage at -20°C .

Spectroscopic Characterization

  • NMR: The azetidine ring protons resonate between δ 3.5–4.5 ppm (¹H NMR), while the benzimidazole aromatic protons appear at δ 7.2–8.1 ppm .

  • Mass Spectrometry: Expected [M+H]⁺ ion at m/z 297.16, with fragmentation patterns dominated by loss of HCl and the azetidine moiety.

Biological Activity and Applications

CompoundIC₅₀ (MCF-7 Cells)Target
3-(Prop-1-en-2-yl)azetidin-2-one 0.12 µMTubulin polymerization
Baricitinib intermediate N/AJAK1/2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator